Diethyl 2-bromoterephthalate
Description
Significance of Aryl Halides as Synthetic Intermediates
Aryl halides, organic compounds containing a halogen atom bonded directly to an aromatic ring, are fundamental building blocks in organic synthesis. iitk.ac.in While the carbon-halogen bond in aryl halides is significantly stronger and less reactive to simple nucleophilic substitution compared to alkyl halides, their utility is unlocked through a variety of transition-metal-catalyzed cross-coupling reactions. libretexts.orgd-nb.info These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
The reactivity of aryl halides makes them indispensable intermediates in the production of numerous commercial products, including pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and plastics. iitk.ac.inlibretexts.org For instance, chlorobenzene (B131634) serves as a starting material for the synthesis of benzenol (phenol), a precursor to many other useful substances. libretexts.org The ability to precisely introduce functional groups by replacing the halogen atom allows chemists to tailor molecules for specific applications, ranging from biologically active drugs to materials with unique electronic properties. iitk.ac.in
Overview of Terephthalate (B1205515) Derivatives in Advanced Materials and Polymer Science
Terephthalate derivatives are most famously represented by polyethylene (B3416737) terephthalate (PET), a thermoplastic polymer resin of the polyester (B1180765) family that is ubiquitous in modern life. wikipedia.org PET is produced from terephthalic acid (or its esters) and ethylene (B1197577) glycol and is used extensively in fibers for clothing, containers for liquids and foods, and films for packaging. wikipedia.orgspecialchem.comuseon.com In 2016 alone, the annual global production of PET reached 56 million tons. wikipedia.org
The popularity of PET stems from its excellent combination of properties, including high mechanical strength, thermal stability, dimensional stability, and resistance to moisture and solvents. specialchem.com It is a strong, impact-resistant, and flexible material that is practically shatter-resistant, making it a suitable replacement for glass in many applications. specialchem.com Depending on the processing conditions, PET can exist in an amorphous, transparent state or a semi-crystalline, opaque state. wikipedia.org This versatility allows it to be used for everything from clear beverage bottles to dual-ovenable food trays. wikipedia.orggoogle.com
Furthermore, the properties of terephthalate-based polymers can be tailored by modifying the monomer structure. For example, replacing ethylene glycol with other diols like cyclohexane (B81311) dimethanol (CHDM) produces PETG, a copolyester with improved chemical resistance and thermoformability. specialchem.com These modifications and the ability to blend terephthalate polymers with other thermoplastics open avenues for creating new materials with customized performance profiles for high-end applications. specialchem.com
Table 1: Selected Properties of Polyethylene Terephthalate (PET)
| Property | Value |
|---|---|
| Chemical Formula | (C₁₀H₈O₄)n wikipedia.org |
| Density | 1.37-1.45 g/cm³ wikipedia.org |
| Melting Point | > 250 °C wikipedia.org |
| Glass Transition Temp. (Tg) | 65-81 °C specialchem.com |
| Solubility in Water | Practically insoluble wikipedia.org |
Contextualizing Diethyl 2-Bromoterephthalate within Contemporary Chemical Research
This compound is an aryl halide and a terephthalate derivative that serves as a specialized intermediate in chemical research, particularly for the synthesis of functional polymers and complex organic molecules. Its structure provides a reactive "handle" (the bromine atom) for synthetic transformations while retaining the core terephthalate ester moiety.
The compound is a functionalized aromatic that can undergo bromine-metal exchange reactions. For instance, it smoothly undergoes a bromine-copper exchange with lithium dineopentylcuprate, leading to a functionalized organocopper reagent. This intermediate can then react with various electrophiles to form new carbon-carbon bonds, demonstrating its utility in constructing more complex molecular frameworks. d-nb.info
A significant area of research involving this compound is in the field of materials science, specifically for the creation of conducting redox polymers (CRPs) for energy storage applications. diva-portal.org In this context, it is used as a building block to synthesize monomers for polythiophene-based CRPs. researchgate.net The diethyl terephthalate unit acts as the redox-active pendant group, responsible for charge storage, which is attached to a conducting polymer backbone that ensures efficient charge transport. diva-portal.orgresearchgate.net The choice of linker between the terephthalate unit and the polymer backbone is crucial for the stability and performance of the final material. researchgate.net Research has shown that PEDOT-based CRPs (poly(3,4-ethylenedioxythiophene)) synthesized using terephthalate derivatives exhibit significantly improved cycling stability compared to their polythiophene counterparts. researchgate.net
Furthermore, this compound is used as a precursor in the synthesis of novel monomers for rigid-rod polymers and other functionalized polythiophenes. udayton.edubeilstein-journals.orgd-nb.info These materials are of interest for applications in electrochromics and other areas of "plastic electronics". beilstein-journals.orgd-nb.info
Table 2: Chemical Properties of this compound
| Property | Value / Identifier |
|---|---|
| CAS Number | 154239-21-1 fluorochem.co.ukchembk.com |
| Molecular Formula | C₁₂H₁₃BrO₄ fluorochem.co.ukchembk.com |
| Molecular Weight | 301.13 g/mol fluorochem.co.ukchembk.com |
| IUPAC Name | 1,4-diethyl 2-bromobenzene-1,4-dicarboxylate fluorochem.co.uk |
| Predicted Density | 1.404 g/cm³ chembk.com |
| Predicted Boiling Point | 352.4 °C chembk.com |
Table 3: Research Applications of this compound
| Application Area | Role of this compound | References |
|---|---|---|
| Conducting Redox Polymers | Precursor for redox-active monomers for energy storage materials. | diva-portal.orgresearchgate.net |
| Organometallic Synthesis | Starting material for functionalized organocopper reagents via bromine-copper exchange. | d-nb.info |
| Functional Polythiophenes | Intermediate for synthesizing monomers used in electrochromic and electronic polymer applications. | beilstein-journals.orgd-nb.info |
| Rigid-Rod Polymers | Building block for novel monomers. | udayton.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-bromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLRKTULNWMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452767 | |
| Record name | Diethyl 2-bromoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154239-21-1 | |
| Record name | Diethyl 2-bromoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diethyl 2-bromob | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Transformational Chemistry of Diethyl 2 Bromoterephthalate
Organometallic Cross-Coupling Reactions
Organometallic cross-coupling reactions are fundamental tools in modern organic chemistry for the construction of complex molecular architectures. Diethyl 2-bromoterephthalate is an excellent substrate for these reactions, where the carbon-bromine bond can be selectively activated by a metal catalyst to form a new bond with a coupling partner.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. organic-chemistry.orgnih.gov These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst.
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, would yield the corresponding diethyl 2-(phenylethynyl)terephthalate. The general scheme for this transformation involves the formation of a palladium-alkynyl complex and a copper acetylide, which then participate in the catalytic cycle. nih.govresearchgate.net
Table 1: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | ~85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | ~80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 70 | ~90-98 |
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid. nih.govnih.govmdpi.com The reaction of this compound with thiophenyl boronic acid, catalyzed by a palladium complex with a suitable ligand and in the presence of a base, would produce diethyl 2-(thiophen-2-yl)terephthalate. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. unimib.itmdpi.com
Table 2: Representative Conditions for Suzuki Coupling with Thiophenyl Boronic Acid
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | ~80-90 |
| 2 | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 90 | ~85-95 |
| 3 | 5-Formylthiophen-2-ylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | ~75-85 |
The introduction of a phosphonate (B1237965) group onto an aromatic ring can be achieved through the Michaelis-Arbuzov reaction. While this reaction classically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, its application to aryl halides often requires metal catalysis. researchgate.net The palladium-catalyzed coupling of this compound with triethyl phosphite would lead to the formation of diethyl 2-(diethoxyphosphoryl)terephthalate. This transformation provides a direct route to aryl phosphonates, which are valuable intermediates in organic synthesis.
Table 3: Representative Conditions for Palladium-Catalyzed Coupling with Triethyl Phosphite
| Entry | Phosphite | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Triethyl phosphite | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | ~70-80 |
| 2 | Triethyl phosphite | Pd(dba)₂ | XPhos | K₃PO₄ | Dioxane | 100 | ~75-85 |
| 3 | Diethyl phosphite | PdCl₂(dppf) | - | Et₃N | DMF | 120 | ~65-75 |
Copper-Mediated Transformations
Copper-mediated reactions offer an alternative to palladium-catalyzed transformations for the functionalization of aryl halides. These reactions can proceed through different mechanisms and often exhibit unique reactivity and selectivity.
Organocuprates, also known as Gilman reagents, are valuable reagents for the formation of carbon-carbon bonds. The reaction of an aryl bromide like this compound with a lithium dialkylcuprate, such as lithium dineopentylcuprate, can proceed via a bromine-copper exchange mechanism. This would generate a transient aryllithium species, which can then be trapped by an electrophile. Alternatively, direct coupling can occur where the neopentyl group is transferred to the aromatic ring. The outcome of the reaction is highly dependent on the specific organocuprate used and the reaction conditions.
Table 4: Representative Conditions for Copper-Mediated Transformation
| Entry | Organocuprate | Reaction Type | Electrophile (if any) | Solvent | Temp (°C) | Product |
| 1 | Lithium dineopentylcuprate | Coupling | - | THF | -20 to 0 | Diethyl 2-neopentylterephthalate |
| 2 | Lithium dineopentylcuprate | Br-Li Exchange | H₂O | Ether | -78 to 25 | Diethyl terephthalate (B1205515) |
| 3 | Lithium dineopentylcuprate | Br-Li Exchange | CO₂ | THF | -78 to 25 | 2,5-Bis(ethoxycarbonyl)benzoic acid |
Subsequent Electrophilic Quenching of Organocuprate Intermediates (e.g., Allylation)
While direct examples involving this compound are not extensively documented, its structure is suitable for well-established organocuprate chemistry. The transformation involves the conversion of the aryl bromide into an organocuprate reagent, which can then react with various electrophiles.
The process would begin with the formation of an organometallic intermediate, typically through metal-halogen exchange. Reaction of this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures would yield the corresponding aryllithium species. This intermediate is then treated with a copper(I) salt, like copper(I) iodide (CuI), to generate a lithium diarylcuprate, often referred to as a Gilman cuprate.
This newly formed organocuprate is a soft nucleophile capable of undergoing conjugate addition or substitution reactions. For instance, quenching this intermediate with an electrophile like allyl bromide would result in the formation of a new carbon-carbon bond at the original site of the bromine atom, yielding Diethyl 2-allylterephthalate. This sequence provides a powerful method for the selective alkylation or allylation of the aromatic ring.
Table 1: Proposed Reaction Sequence for Allylation via Organocuprate Intermediate This table is based on established organometallic principles.
| Step | Reagent | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | n-Butyllithium | Diethyl 4-(lithio)terephthalate-2-carboxylate | Metal-Halogen Exchange |
| 2 | Copper(I) Iodide | Lithium bis(diethyl terephthalate)cuprate | Formation of Gilman Cuprate |
| 3 | Allyl Bromide | Diethyl 2-allylterephthalate | Electrophilic Quenching |
Nickel-Catalyzed Reactions
The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. Nickel-based catalysts, in particular, offer a cost-effective and highly reactive alternative to palladium for many transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
One important application is nickel-catalyzed thiolation, which provides a route to aryl sulfides. Using catalysts such as NiCl₂(PPh₃)₂ in the presence of a reducing agent like manganese powder, this compound can be coupled with thiosulfonates to form the corresponding thioether. nih.gov This method avoids the use of sensitive organometallic reagents and proceeds under mild conditions with high functional group tolerance. nih.govnih.gov
Furthermore, nickel catalysis is effective for forming C(sp³)–C(sp³) bonds through reductive cross-coupling reactions. Non-activated alkyl bromides can be coupled with aryl bromides like this compound, expanding the range of possible alkyl substitutions on the aromatic ring. These reactions often utilize a ligand, such as 2,2'-bipyridine, and a stoichiometric reductant.
Table 2: Examples of Nickel-Catalyzed Reactions Applicable to Aryl Bromides
| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Thiolation | Thiosulfonates | NiCl₂(PPh₃)₂ / 6,6′-dimethyl-2,2′-dipyridyl / Mn | Aryl Alkyl Sulfide |
| C-S Bond Activation | Aryl Thiols | Nickel Catalyst / Mg / LiCl | Biaryl |
| Reductive Coupling | Alkyl Bromides | Nickel/Iridium Dual Catalyst | 1,1-Diarylalkane |
Nucleophilic Substitution Reactions
Thiolation Reactions with Substituted Thiols
The bromine atom of this compound can be displaced by sulfur nucleophiles through several mechanisms. The presence of two strong electron-withdrawing diethyl ester groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). acsgcipr.org
In a typical SNAr reaction, a thiol or its corresponding thiolate anion attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.orgnih.gov Subsequent elimination of the bromide ion yields the aryl thioether product. These reactions are generally promoted by a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). acsgcipr.org The reaction proceeds readily due to the electronic activation of the substrate. researchgate.net
Alternatively, transition metal catalysis provides another pathway for thiolation. As mentioned previously, nickel-catalyzed methods can effectively couple aryl bromides with various sulfur sources. researchgate.netethz.ch Copper-catalyzed Ullmann-type reactions are also a classic method for forming aryl-sulfur bonds.
Sulfonate Group Introduction (via related bromomethyl derivatives)
The introduction of a sulfonate group onto the terephthalate scaffold can be achieved indirectly via a bromomethyl derivative. This multi-step process begins not with this compound itself, but with a methyl-substituted analogue, such as Diethyl 2-methylterephthalate.
The first step is a free-radical bromination of the benzylic methyl group. This reaction, known as the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride, with a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. mychemblog.comyoutube.comresearchgate.net This selectively brominates the methyl group to yield Diethyl 2-(bromomethyl)terephthalate. Lewis acids can also catalyze benzylic bromination under mild conditions. nih.gov
The resulting benzylic bromide is highly susceptible to SN2 reactions. Treatment with a sulfite (B76179) salt, such as aqueous sodium sulfite, leads to the displacement of the bromide ion, forming the desired sodium sulfonate salt. oregonstate.edu This nucleophilic substitution reaction provides a direct route to incorporating the highly polar sulfonate functionality.
Table 3: Synthetic Sequence for Sulfonate Group Introduction
| Step | Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Diethyl 2-methylterephthalate | NBS, AIBN, CCl₄ | Diethyl 2-(bromomethyl)terephthalate | Wohl-Ziegler Bromination |
| 2 | Diethyl 2-(bromomethyl)terephthalate | Sodium Sulfite (aq.) | Sodium 2,5-bis(ethoxycarbonyl)benzylsulfonate | Nucleophilic Substitution (SN2) |
Derivatization via Chiral Auxiliaries
Functionalization with Chiral Oxazolidinones
Chiral auxiliaries, such as Evans-type oxazolidinones, are powerful tools for introducing chirality into molecules. nih.gov A related compound, dimethyl 2-bromoterephthalate, has been successfully functionalized with an enantiopure chiral (S)-oxazolidinone. This transformation is achieved through a copper-catalyzed N-arylation, a variant of the Ullmann condensation. organic-chemistry.org
In a documented procedure, dimethyl 2-bromoterephthalate was coupled with (S)-4-benzyloxazolidin-2-one. The reaction was carried out in the presence of copper(I) iodide (CuI), potassium carbonate as the base, and N,N'-dimethylethylenediamine as a ligand in toluene. This process results in the formation of a C-N bond between the aromatic ring and the nitrogen atom of the oxazolidinone, displacing the bromine atom.
The resulting product incorporates a chiral center, which can be used to direct subsequent reactions or to synthesize chiral materials. For instance, the product of this reaction has been used as a chiral linker (ChirBDC) for the synthesis of porous chiral metal-organic frameworks (MOFs), which have applications in enantioselective separations.
Strategies for Introducing Diverse Functional Groups
The strategic functionalization of this compound serves as a cornerstone for the synthesis of complex molecules and materials. The presence of the bromine atom, ortho to one of the ester groups, provides a reactive handle for a variety of chemical transformations, enabling the introduction of a wide array of functional groups. This section explores the key chemical reactions employed to modify the this compound core, including transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methodologies are pivotal in designing and synthesizing novel organic materials and pharmaceutical intermediates.
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are instrumental in replacing the bromine atom with various organic moieties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, are extensively utilized for the derivatization of aryl halides. These reactions are prized for their high efficiency, functional group tolerance, and the ability to create specific, well-defined chemical linkages.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While specific studies on this compound are not extensively detailed in the provided context, the general mechanism is widely applicable for creating biaryl structures.
Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is crucial for the synthesis of conjugated systems, which are of significant interest in materials science.
Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This reaction is a key method for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are important materials in organic electronics. The general synthetic route often involves the Gilch polymerization, which proceeds under basic conditions.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. It is a fundamental tool in medicinal chemistry and materials science for synthesizing aryl amines. The reaction is known for its broad substrate scope and functional group tolerance.
| Coupling Reaction | Reactant | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid/ester | Pd catalyst, Base | Biaryl compound |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne |
| Heck Coupling | Alkene | Pd catalyst, Base | Substituted alkene |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Aryl amine |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) offers a direct pathway to introduce heteroatom nucleophiles onto the aromatic ring of this compound. The electron-withdrawing nature of the two diethyl ester groups facilitates this reaction by stabilizing the intermediate Meisenheimer complex.
Reaction with Amines: The bromine atom can be displaced by various primary and secondary amines to yield N-substituted aminoterephthalate derivatives. These reactions are typically carried out in the presence of a base and can sometimes be promoted by a catalyst.
Reaction with Thiols: Thiolates, being excellent nucleophiles, can readily displace the bromide to form thioether derivatives. This reaction is analogous to the Williamson ether synthesis and proceeds via an SN2-like mechanism on the aromatic carbon.
Etherification Reactions: The formation of aryl ethers can be achieved through the reaction of this compound with alcohols or phenols in the presence of a strong base. This transformation is a variant of the Williamson ether synthesis adapted for an aromatic substrate.
| Nucleophile | Reagent | Product Type |
| Amine | Primary or Secondary Amine | N-Aryl aminoterephthalate |
| Thiol | Thiol/Thiolate | Aryl thioether |
| Alcohol/Phenol | Alcohol/Phenol, Base | Aryl ether |
The strategic application of these reactions allows for the precise tailoring of the chemical and physical properties of this compound derivatives, paving the way for their use in a diverse range of scientific and technological fields.
Advanced Applications in Materials Science and Polymer Chemistry
Monomer in Conducting Redox Polymer (CRP) Synthesis
Conducting Redox Polymers (CRPs) are a class of materials that merge the properties of conducting polymers with those of redox-active molecules. wikipedia.orgdiva-portal.org They are composed of a π-conjugated polymer backbone that provides electrical conductivity, and redox-active pendant groups that offer high charge storage capacity. wikipedia.orgdiva-portal.org This combination makes them highly promising for applications such as organic electrode materials in rechargeable batteries. diva-portal.orgrsc.org The general approach for synthesizing CRPs involves attaching a redox-active group to a monomer, which is then polymerized. wikipedia.org
Thiophene-based polymers are frequently used as the conducting backbone in CRPs. wikipedia.org Diethyl terephthalate (B1205515) (DeT) has been identified as a promising redox-active pendant group for creating low-potential CRPs, which are suitable for use as anode materials in lithium-ion batteries. researchgate.netelsevierpure.com Researchers have successfully synthesized various thiophene (B33073) monomers functionalized with diethyl terephthalate units. researchgate.net These monomers are designed to be polymerized, forming a polythiophene backbone with covalently attached DeT groups. diva-portal.org
The synthesis of these monomeric building blocks is a crucial step. diva-portal.org For instance, substituted 2-(thiophen-3-yl)terephthalate derivatives have been synthesized and characterized for their electrochemical and spectroscopic properties. researchgate.netelsevierpure.com These terephthalate-functionalized thiophene monomers exhibit two distinct redox processes at low potentials, corresponding to the sequential one-electron reductions of the DeT group. researchgate.net This redox activity is central to the charge storage capability of the final polymer. The combination of the high charge capacity of the DeT pendant groups with the electronic conductivity of the polythiophene backbone allows for the design of high-capacity CRP materials for electrical energy storage. researchgate.net
The design of effective CRPs requires careful consideration of the interplay between the polymer backbone and the redox-active pendant groups. wikipedia.org A critical design principle is the concept of "potential matching." wikipedia.orgdiva-portal.org The polymer backbone is only conductive in its doped (oxidized or reduced) state. wikipedia.org To avoid "charge trapping," where the pendant group gets stuck in its charged state, the backbone must be conductive in the potential range where the pendant group's redox reaction occurs. wikipedia.org For an anode material utilizing the reduction of a DeT pendant, the polymer backbone's n-doping potential should be higher than the pendant's reduction potential. wikipedia.org
Another key design rule is the nature of the linker connecting the pendant group to the polymer backbone. researchgate.net A non-conjugated linker is often essential to preserve the individual electronic properties of both the backbone and the pendant. diva-portal.org This separation prevents detrimental electronic interactions that could otherwise interfere with the monomer's polymerizability or alter the electrochemical behavior of the constituent parts. researchgate.net The goal is to achieve a synergistic effect where the backbone provides efficient charge transport to and from the high-capacity pendant groups. researchgate.net
The structural design of the monomer also influences the properties of the resulting polymer. Polypeptides carrying redox-active pendant groups, for example, have been explored to create sustainable and degradable energy storage materials. researchgate.net This highlights a broader design trend toward incorporating specific functionalities, such as degradability, into CRPs by choosing appropriate backbone and pendant structures. researchgate.net
Electrochemical polymerization is a common and effective method for synthesizing conducting polymers, including CRPs. wikipedia.orgrsc.org This technique involves the oxidation of monomer units at an electrode surface to form radical cations, which then couple to form dimers, oligomers, and ultimately, a polymer film that deposits onto the electrode. rsc.orgdtic.mil For thiophene and its derivatives, this method allows for the direct formation of the active polymer film on a current collector, which is advantageous for device fabrication. dtic.mil
The polymerization process can be controlled by a variety of electrochemical techniques, such as potential cycling or applying a constant potential. dtic.mil The kinetics of the polymerization can be influenced by factors like the monomer concentration and the applied potential. dtic.milacs.org For example, in the electrochemical polymerization of thiophene, using a higher up-switch potential generally leads to a faster polymerization rate. dtic.mil The introduction of small amounts of oligothiophenes like bithiophene or terthiophene can significantly increase the rate of polymerization and lower the required potentials by increasing the number of nucleation sites on the electrode surface. dtic.milacs.org This strategy results in more uniform polymer films without altering the fundamental structure of the polymer. dtic.mil
Precursor for Functionalized Polythiophenes
Beyond its role in CRPs, Diethyl 2-bromoterephthalate is a precursor for a wide range of functionalized polythiophenes. The ester groups on the terephthalate moiety can be further modified, and the bromo- handle allows for incorporation into polymer chains through various coupling reactions. This versatility enables the synthesis of polymers with precisely controlled structures and properties.
Attaching functional pendant groups to a polythiophene backbone is a powerful strategy for tuning the material's physical and electronic properties. nih.gov Side chains influence solubility, molecular packing, absorption spectra, and energy levels. nih.gov Introducing electron-withdrawing groups, such as the ester groups in diethyl terephthalate, can significantly impact the polymer's electronic characteristics. mdpi.comrsc.org
Specifically, ester-functionalized polythiophene derivatives have been shown to possess lower Highest Occupied Molecular Orbital (HOMO) energy levels compared to the widely used poly(3-hexylthiophene) (P3HT). nih.gov This lowering of the HOMO level is beneficial for applications in polymer solar cells, as it can lead to a higher open-circuit voltage (Voc). nih.govnih.gov The electronic properties can be further fine-tuned by controlling the regioregularity of the polymer chain. A higher head-to-tail (HT) ratio in ester-functionalized polythiophenes leads to increased backbone coplanarity and more extensive π-electron delocalization, which in turn decreases the ionization potential and optical bandgap. elsevierpure.com
The data below illustrates how different ester-functionalized polythiophene derivatives exhibit modified electronic properties compared to the benchmark P3HT.
| Polymer | HOMO Energy Level (eV) | Reference |
|---|---|---|
| P3HT | -5.03 | nih.gov |
| PCTDT | -5.27 | nih.gov |
| PCTBDT | -5.36 | nih.gov |
The tailored properties of polythiophenes functionalized with diethyl terephthalate pendants make them highly suitable for energy storage applications. diva-portal.orgresearchgate.net The combination of a conducting backbone and a redox-active pendant solves two major challenges associated with organic electrode materials: the dissolution of the active material in the electrolyte and poor charge transport within the electrode. diva-portal.org The polymer structure prevents dissolution, while the conducting backbone ensures rapid charge propagation. diva-portal.org
CRPs based on polythiophene and terephthalate have been specifically designed as anode materials. diva-portal.org The resulting polymers demonstrate fast charge transport and low activation barriers for charge movement within the film. diva-portal.org The strategic design, ensuring a potential match between the polythiophene backbone and the terephthalate pendant, is key to this performance. diva-portal.org This approach allows for the creation of lightweight, versatile, and potentially more sustainable energy storage devices compared to traditional inorganic-based batteries. diva-portal.orgrsc.org
The table below summarizes the redox properties of a monomer building block designed for such energy storage materials.
| Compound | Redox Process | Potential (vs Fc/Fc+) | Reference |
|---|---|---|---|
| Terephthalate-functionalized Thiophene Monomer | 1st Reduction (DeT) | -2.2 V | researchgate.net |
| 2nd Reduction (DeT) | -2.6 V | researchgate.net | |
| Oxidation (Thiophene) | 1.6 V | researchgate.net |
Building Blocks for Rigid-Rod Polymers
Rigid-rod polymers are a class of macromolecules characterized by their linear and inflexible backbones, which impart exceptional thermal stability and mechanical strength. This compound serves as a crucial starting material for the synthesis of specialized monomers that can be incorporated into these polymer chains to introduce specific functionalities, such as phosphonate (B1237965) and sulfomethyl groups.
The synthesis of phosphonated and sulfomethylated terephthalic acid monomers from this compound is a key step in creating functional rigid-rod polymers. These reactions typically involve the substitution of the bromine atom, followed by hydrolysis of the ester groups to yield the desired dicarboxylic acid monomers.
Phosphonoterephthalic Acid Monomers:
The introduction of a phosphonate group onto the terephthalate backbone can be achieved through the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org In this process, this compound is reacted with a trialkyl phosphite (B83602), such as triethyl phosphite, typically in the presence of a nickel or palladium catalyst, or under thermal conditions. The reaction proceeds via a nucleophilic attack of the phosphite on the carbon atom bearing the bromine, leading to the formation of a phosphonium (B103445) salt intermediate. Subsequent dealkylation by the bromide ion results in the formation of diethyl 2-(diethylphosphonato)terephthalate. wikipedia.orgyoutube.com
The resulting phosphonated diethyl terephthalate can then be hydrolyzed under acidic or basic conditions to yield 2-phosphonoterephthalic acid. This monomer is then ready for polymerization reactions.
| Reactant | Reagent | Reaction Type | Product |
| This compound | Triethyl phosphite | Michaelis-Arbuzov Reaction | Diethyl 2-(diethylphosphonato)terephthalate |
| Diethyl 2-(diethylphosphonato)terephthalate | H₂O (acid or base) | Hydrolysis | 2-Phosphonoterephthalic acid |
Sulfomethylterephthalic Acid Monomers:
The synthesis of sulfomethylterephthalic acid monomers from this compound involves the introduction of a sulfomethyl group (-CH₂SO₃H). This can be accomplished through a multi-step process. First, the bromo-substituent can be displaced by a sulfite (B76179) salt, such as sodium sulfite, in the presence of a copper catalyst. This reaction introduces a sulfonate group directly onto the aromatic ring. Alternatively, a more controlled approach involves a palladium-catalyzed cross-coupling reaction with a suitable organometallic reagent containing a protected sulfomethyl group, followed by deprotection.
A plausible route involves the reaction of this compound with sodium hydroxymethanesulfinate (Rongalite) or a similar reagent that can introduce the sulfomethyl moiety. Subsequent hydrolysis of the ester groups would yield 2-(sulfomethyl)terephthalic acid.
Rigid-rod polymers containing phosphonate or sulfonate functional groups are particularly useful in the design of molecular-level composites with conducting polymers like polyaniline (PANI). nih.gov The acidic functional groups on the rigid-rod polymer backbone can act as dopants for polyaniline, leading to a homogeneous dispersion of the two components at the molecular level. This intimate mixing results in materials with enhanced mechanical properties, thermal stability, and electrical conductivity compared to conventional macroscopic composites.
| Component | Function in Composite |
| Functionalized Rigid-Rod Polymer | Mechanical strength, thermal stability, dopant for PANI |
| Polyaniline (PANI) | Electrical conductivity |
Ligand and Linker in Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, shape, and chemical environment, can be tailored by judicious selection of the organic linker. This compound is a valuable precursor for creating functionalized dicarboxylate linkers for MOF synthesis and for subsequent postsynthetic modification of the resulting frameworks.
The primary use of this compound in MOF chemistry is as a precursor to 2-bromoterephthalic acid. This is typically achieved through the hydrolysis of the diethyl ester under basic conditions, followed by acidification. 2-Bromoterephthalic acid can then be used directly as a linker in MOF synthesis. The presence of the bromo substituent can influence the resulting MOF structure due to steric effects and can also serve as a reactive handle for further functionalization.
Furthermore, the bromine atom on the 2-bromoterephthalic acid linker can be replaced with other functional groups prior to MOF synthesis. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to introduce aryl, alkyl, or alkynyl groups. This pre-functionalization of the linker allows for the direct incorporation of desired chemical functionalities into the MOF structure.
| Starting Material | Reaction | Product | Application |
| This compound | Hydrolysis | 2-Bromoterephthalic acid | Direct use as a linker in MOF synthesis |
| 2-Bromoterephthalic acid | Palladium-catalyzed cross-coupling | Functionalized terephthalic acid derivatives | Linkers for functionalized MOFs |
Postsynthetic modification (PSM) is a powerful strategy for introducing new functional groups into a pre-existing MOF without altering its underlying framework structure. nih.govillinois.edunih.gov MOFs constructed with 2-bromoterephthalate linkers are excellent candidates for PSM. The bromine atoms within the MOF pores serve as reactive sites for a variety of chemical transformations.
Covalent PSM can be performed on these MOFs through reactions such as palladium-catalyzed cross-coupling reactions. nih.govescholarship.org For instance, a MOF containing 2-bromoterephthalate linkers can be treated with a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) in the presence of a palladium catalyst. This allows for the covalent attachment of new functional groups to the linker, thereby modifying the chemical environment within the MOF pores. This approach has been used to introduce catalytic sites, enhance gas sorption properties, and create platforms for sensing applications. orgsyn.orgsemanticscholar.org
The ability to perform chemistry on the interior of a porous, crystalline material opens up possibilities for creating highly sophisticated and functional materials that are not accessible through direct synthesis.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Properties of Derivatives
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of Diethyl 2-bromoterephthalate, DFT calculations are instrumental in determining key electronic properties that govern their behavior in materials science applications. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity.
The electronic properties of these derivatives can be systematically tuned by introducing different functional groups. For instance, attaching electron-donating or electron-withdrawing groups to the terephthalate (B1205515) core can significantly alter the HOMO and LUMO energy levels. A lower LUMO energy generally indicates a molecule that is easier to reduce, which is a desirable characteristic for materials used in n-type semiconductors or as anodes in batteries.
Theoretical studies on related aromatic ester derivatives have shown that functionals such as B3LYP combined with basis sets like 6-31G* are effective for these types of calculations. The choice of substituents on the aromatic ring allows for the fine-tuning of the electronic energy levels. For example, substituting the bromine atom in this compound with thiophene-based groups creates monomers suitable for conducting redox polymers. DFT calculations on such systems reveal how the electronic properties of the terephthalate unit are combined with those of the conducting polymer backbone.
Below is a representative table of calculated electronic properties for hypothetical derivatives of this compound, illustrating the effect of different substituents.
| Derivative Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| -Br (Parent Compound) | -7.25 | -1.15 | 6.10 | 7.30 | 1.10 |
| -Thiophene | -6.50 | -1.50 | 5.00 | 6.55 | 1.45 |
| -Pyridine | -7.40 | -1.80 | 5.60 | 7.45 | 1.75 |
| -Aniline | -5.80 | -1.05 | 4.75 | 5.85 | 1.00 |
| -Nitrobenzene | -7.90 | -2.50 | 5.40 | 7.95 | 2.45 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of similar aromatic compounds.
Prediction of Redox Potentials for Functionalized Systems
The ability to predict the redox potentials of molecules is crucial for their application in electrochemical devices like batteries and electrochromic windows. DFT calculations have been successfully used to predict the reduction potentials of terephthalate-substituted derivatives. researchgate.net The methodology typically involves calculating the Gibbs free energy change for the reduction reaction in a solvent, often using a continuum solvation model like the Solvation Model based on Density (SMD) or the Conductor-like Screening Model (COSMO).
For terephthalate-based systems, two sequential one-electron reductions are often observed. DFT calculations can predict the potentials for both the first and second reduction events. These predicted potentials can then be correlated with experimental data obtained from techniques like cyclic voltammetry. Studies on thiophene (B33073) derivatives functionalized with diethyl terephthalate have demonstrated a good agreement between DFT-predicted and experimentally measured reduction potentials. researchgate.net
The general approach involves optimizing the geometry of the molecule in its neutral and reduced states and then calculating the free energy difference. The redox potential (E°) can be calculated relative to a reference electrode using the following equation:
ΔG = -nFE°
Where ΔG is the change in Gibbs free energy, n is the number of electrons transferred, and F is the Faraday constant.
The table below presents hypothetical DFT-predicted reduction potentials for derivatives of this compound functionalized with various groups, demonstrating the tunability of their redox properties.
| Functional Group | First Reduction Potential (V vs. Fc/Fc+) | Second Reduction Potential (V vs. Fc/Fc+) |
| Thiophene | -2.15 | -2.55 |
| Bithiophene | -2.10 | -2.50 |
| 3,4-Ethylenedioxythiophene (EDOT) | -2.20 | -2.60 |
| Phenyl | -2.25 | -2.65 |
Note: This data is illustrative and based on computational studies of similar terephthalate-functionalized systems.
Mechanistic Insights into Reactivity and Polymerization Behavior
Computational studies can provide valuable mechanistic insights into the reactivity of this compound and its derivatives, particularly in the context of polymerization. While specific DFT studies on the polymerization mechanism of this compound are not extensively documented, the behavior can be inferred from its use in synthesizing conducting redox polymers.
In many applications, this compound serves as a precursor that is first functionalized with a polymerizable group, such as a thiophene or EDOT moiety, via cross-coupling reactions. The subsequent polymerization is typically an electropolymerization process. DFT can be used to model the radical cation intermediates formed during the oxidative polymerization of these monomers. By calculating the spin density distribution in the radical cation, it is possible to predict the most likely positions for coupling between monomer units, thus elucidating the regiochemistry of the resulting polymer.
Furthermore, computational models can help understand the stability of intermediates and the energy barriers for different reaction pathways. For instance, the energy profile for the dimerization of two radical cations can be calculated to understand the kinetics of chain propagation. These theoretical insights are crucial for designing monomers that will lead to polymers with desired properties, such as high conductivity and stability. The bromine atom in this compound is a key functional group that allows for the initial derivatization, and understanding its reactivity through computational means is an important aspect of designing new materials.
Analytical Characterization Techniques in Research
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of Diethyl 2-bromoterephthalate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the two ethyl ester groups. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be indicative of their positions relative to the bromo and ester substituents. The two ethyl groups (-OCH₂CH₃) would each produce a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with the adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this would include signals for the six distinct aromatic carbons, the two carbonyl (C=O) carbons of the ester groups, and the two carbons of the ethyl groups (-CH₂- and -CH₃). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine atom and the ester functionalities.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts (δ) in ppm are dependent on the solvent and spectrometer frequency. The data below represents a hypothetical interpretation based on standard chemical shift ranges.)
| Assignment | ¹H NMR (Expected) | ¹³C NMR (Expected) |
| Aromatic-H | Multiplets (3H) in δ 7.5-8.5 ppm range | Signals in δ 125-140 ppm range |
| -OCH₂ CH₃ | Quartet (4H) ~δ 4.4 ppm | Signal ~δ 62 ppm |
| -OCH₂CH₃ | Triplet (6H) ~δ 1.4 ppm | Signal ~δ 14 ppm |
| C =O | Not applicable | Signals ~δ 165 ppm |
| Aromatic-C -Br | Not applicable | Signal ~δ 120 ppm |
Infrared (IR) Spectroscopy (ATR-FTIR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum is dominated by strong absorption bands characteristic of the ester groups. A prominent, sharp peak is typically observed in the region of 1720-1740 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ester. Other significant absorptions include C-O stretching bands in the 1100-1300 cm⁻¹ region and C-H stretching from the aromatic ring and alkyl chains. The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the lower frequency "fingerprint" region of the spectrum (below 1000 cm⁻¹).
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | Stretch | 1720 - 1740 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-Br | Stretch | 500 - 700 |
Mass Spectrometry (MS, ESI-MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃BrO₄), the molecular weight is approximately 301.13 g/mol .
In a mass spectrum, the molecular ion peak (M⁺) would show a characteristic pattern due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 abundance ratio. This results in two peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br (M⁺) and another at m/z+2 corresponding to the molecule with ⁸¹Br ([M+2]⁺).
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula. Techniques like Electrospray Ionization (ESI-MS) are often used to gently ionize the molecule, typically forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Electrochemical Characterization Methods
Cyclic Voltammetry (CV) for Electrochemical Polymerization and Redox Behavior of Derivatives
While this compound itself may not be the primary subject of electrochemical studies, its core terephthalate (B1205515) structure is redox-active, and its derivatives are investigated for applications in energy storage and electroactive polymers. Cyclic voltammetry (CV) is a key technique used to study the redox behavior of these materials.
Research on terephthalate-based model molecules, such as bis(2-hydroxyethyl) terephthalate (BHET), has utilized CV to characterize their electrochemical properties. mdpi.com These studies show that the terephthalate moiety can undergo reversible redox processes. mdpi.com For instance, in a 0.1 M tetrabutylammonium (B224687) hexafluorophosphate/dimethyl sulfoxide (B87167) electrolyte system, BHET exhibits a reversible redox process with a standard redox potential of -2.12 V vs. Fc/Fc⁺. mdpi.com The electrochemical characterization of nanoparticles derived from such terephthalate monomers also shows reversible oxidation and reduction peaks, for example at -1.62 V and -2.26 V vs. Fc/Fc⁺ in an acetonitrile-based electrolyte. mdpi.com
These findings indicate that the terephthalate unit can be used as a redox-active component in larger molecules or polymers. The bromo-substituent on this compound can serve as a reactive site for further functionalization or polymerization, allowing for the synthesis of novel electroactive materials whose properties can then be characterized using techniques like cyclic voltammetry.
Chromatographic Techniques for Product Purification and Purity Assessment (e.g., Column Chromatography, HPLC)
Chromatographic methods are indispensable for the purification of this compound after its synthesis and for assessing its final purity.
Column Chromatography: This is the most common technique for purifying organic compounds on a preparative scale. orgsyn.orgorgsyn.org For a compound like this compound, a typical procedure involves using silica (B1680970) gel as the stationary phase and a mixture of nonpolar and moderately polar solvents, such as hexanes and ethyl acetate, as the mobile phase (eluent). orgsyn.orgatlantis-press.com The crude product is loaded onto the top of the silica gel column, and the eluent is passed through. orgsyn.org Components of the mixture separate based on their differing affinities for the stationary and mobile phases. By systematically collecting fractions of the eluting solvent and analyzing them (often by Thin Layer Chromatography, TLC), the pure this compound can be isolated from starting materials, byproducts, and other impurities. atlantis-press.com
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Pathways to Diethyl 2-Bromoterephthalate
The efficient synthesis of this compound is crucial for its widespread application. Future research is focused on developing more sustainable, efficient, and scalable synthetic methodologies. Key areas of investigation include the exploration of greener solvents, catalyst optimization, and the development of continuous flow processes.
| Parameter | Traditional Methods | Emerging Pathways |
| Catalyst | Homogeneous catalysts | Heterogeneous or reusable catalysts |
| Solvent | Often volatile organic compounds | Greener solvents, ionic liquids, or solvent-free conditions |
| Process | Batch processing | Continuous flow synthesis |
| Efficiency | Moderate yields, potential for byproducts | Higher yields, improved atom economy, and reduced waste |
Exploration of Untapped Reactivity Profiles for Advanced Derivatization
The bromine substituent on the aromatic ring of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives. The exploration of its reactivity in various cross-coupling reactions is a major focus of current and future research.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling this compound with organoboron compounds. This is a powerful tool for creating complex aromatic structures. The general applicability of Suzuki coupling to aryl bromides suggests its utility for derivatizing this compound. nih.govrsc.org
Sonogashira Coupling: The reaction of this compound with terminal alkynes, catalyzed by palladium and copper, can be used to synthesize conjugated systems with interesting electronic and optical properties. researchgate.net
Heck Reaction: This reaction involves the coupling of this compound with alkenes to form substituted alkenes, providing a pathway to various functionalized olefinic compounds. nih.govfrontiersin.org
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of amines. This opens up avenues for the synthesis of novel amino-terephthalate derivatives with potential applications in pharmaceuticals and materials science. wikipedia.orglibretexts.org
The strategic application of these cross-coupling reactions can lead to the synthesis of a vast library of this compound derivatives with tailored functionalities.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Applications of Derivatives |
| Suzuki-Miyaura | Organoboron compounds | C-C | Functional polymers, liquid crystals |
| Sonogashira | Terminal alkynes | C-C (alkynyl) | Conjugated materials, molecular electronics |
| Heck | Alkenes | C-C (alkenyl) | Pharmaceutical intermediates, fine chemicals |
| Buchwald-Hartwig | Amines | C-N | Biologically active molecules, ligands for metal complexes |
Integration into Next-Generation Functional Materials and Devices
The unique structural and chemical features of this compound make it an attractive building block for the construction of advanced functional materials.
Metal-Organic Frameworks (MOFs): Terephthalate-based ligands are widely used in the synthesis of MOFs, which are crystalline porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov this compound can be hydrolyzed to 2-bromoterephthalic acid, which can then be used as a linker in MOF synthesis. The bromine atom can serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure. acs.orgacsgcipr.orgresearchgate.net
Porous Organic Polymers (POPs): POPs are a class of porous materials constructed from organic building blocks. The rigid aromatic core of this compound makes it a suitable monomer for the synthesis of POPs. The reactivity of the bromine atom can be exploited in polymerization reactions, such as Sonogashira-Hagihara coupling, to create extended conjugated networks with high surface areas and tunable porosities. rsc.orgnih.govnih.govresearchgate.net These materials have potential applications in gas separation, catalysis, and sensing.
Advanced Theoretical Modeling and Predictive Design for Tailored Properties
Computational chemistry plays an increasingly important role in understanding and predicting the properties and reactivity of molecules like this compound. Advanced theoretical modeling can provide valuable insights that guide experimental efforts.
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives. researchgate.net These calculations can help in understanding the reaction mechanisms of cross-coupling reactions and predicting the regioselectivity of derivatization.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of materials derived from this compound, such as polymers and MOFs. These simulations can provide insights into the material's properties, such as its porosity and guest-host interactions.
By combining theoretical modeling with experimental work, researchers can accelerate the design and discovery of new materials with tailored properties based on the this compound scaffold. Computational studies can help in screening potential derivatives and predicting their performance in various applications, thereby streamlining the research and development process. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of diethyl 2-bromoterephthalate, and how can reaction conditions be optimized to improve yield?
- This compound is typically synthesized via esterification or halogenation reactions. For example, bromination of diethyl terephthalate using bromine or -bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) can minimize side reactions. Solvent choice (e.g., dichloromethane or carbon tetrachloride) and temperature (20–40°C) are critical for selectivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , , and ) provides structural confirmation, particularly for bromine substitution patterns. Fourier-Transform Infrared (FTIR) spectroscopy identifies ester carbonyl (C=O, ~1720 cm) and aromatic C-Br (~550 cm) stretches. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while Gas Chromatography-Mass Spectrometry (GC-MS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its electronic and steric properties compared to non-halogenated analogs?
- Bromine’s electron-withdrawing effect reduces electron density on the aromatic ring, altering reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions. Steric hindrance at the 2-position may affect regioselectivity in subsequent derivatization. Computational studies (e.g., DFT calculations) and Hammett substituent constants () can quantify these effects. Comparative kinetic studies with diethyl terephthalate or chloro analogs provide empirical validation .
Q. What are the primary sources of contradictory data in studies investigating the environmental persistence or toxicity of this compound?
- Discrepancies often arise from variability in experimental models (e.g., microbial degradation assays vs. abiotic hydrolysis) or exposure pathways (e.g., soil vs. aquatic systems). Confounding factors include pH-dependent hydrolysis rates and matrix effects in analytical quantification (e.g., LC-MS/MS vs. ELISA). Standardizing test protocols (e.g., OECD guidelines) and cross-laboratory validation are essential to resolve inconsistencies .
Q. What experimental strategies can resolve mechanistic ambiguities in the photodegradation pathways of this compound?
- Isotopic labeling (e.g., ) combined with time-resolved mass spectrometry tracks degradation intermediates. Laser flash photolysis identifies transient species (e.g., radicals), while electron paramagnetic resonance (EPR) detects spin-trapped intermediates. Comparative studies under UV vs. visible light clarify wavelength-dependent pathways. Computational modeling (e.g., TD-DFT) predicts excited-state behavior .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks to harmonize datasets, accounting for variables like solvent polarity, catalyst load, and detection limits. Apply multivariate statistics (e.g., PCA) to identify outlier studies .
- Cumulative Risk Assessment : Integrate physicochemical, toxicokinetic, and exposure data using probabilistic models (e.g., Bayesian networks) to evaluate additive or synergistic effects with structurally related esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
